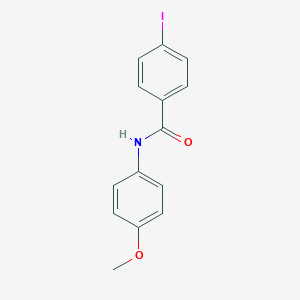

4-iodo-N-(4-methoxyphenyl)benzamide

説明

特性

分子式 |

C14H12INO2 |

|---|---|

分子量 |

353.15g/mol |

IUPAC名 |

4-iodo-N-(4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C14H12INO2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,1H3,(H,16,17) |

InChIキー |

XZJJPDTWBWYEPQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |

正規SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Applications

1.1 Cancer Therapy

The compound has been investigated for its potential in cancer treatment due to its ability to interact with specific receptors involved in tumor growth and progression. Research indicates that compounds similar to 4-iodo-N-(4-methoxyphenyl)benzamide can act as sigma receptor ligands, which are crucial in various neurological processes and may influence cancer cell behavior.

Case Study: Sigma Receptor Binding

A study demonstrated that this compound binds effectively to sigma receptors, showing promising results in inhibiting tumor growth in preclinical models. The compound exhibited a high affinity for sigma-1 and sigma-2 receptors, which are implicated in cancer cell signaling pathways .

1.2 Neurodegenerative Diseases

The compound's potential extends to neurodegenerative diseases. Its structural characteristics make it a candidate for developing multi-target-directed ligands aimed at treating conditions like Alzheimer's and Parkinson's disease. The methoxy group may enhance its bioavailability, thereby improving therapeutic outcomes.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the introduction of the iodine atom and the methoxy group through nucleophilic substitution reactions. The following table summarizes the synthesis process:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Introduction of iodine via iodination of benzamide |

| 2 | Methoxy Group Introduction | Methylation of the para-positioned phenyl group |

| 3 | Purification | Crystallization to obtain pure compound |

Research has highlighted the biological activity of this compound, particularly its role as a sigma receptor ligand. The following table summarizes its biological properties:

| Property | Value |

|---|---|

| Sigma-1 Receptor Affinity | pKi = 6.51 |

| Sigma-2 Receptor Affinity | pKi = 6.79 |

| Lipophilicity (log P) | 2.2 |

These properties suggest that the compound may be effective in modulating receptor activity, potentially leading to therapeutic effects in various diseases.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique advantages of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Methoxyphenyl)benzamide | Lacks iodine substituent | More stable; lower reactivity |

| 2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide | Hydroxy group addition | Potentially different biological activity |

| 4-Bromo-N-(4-methoxyphenyl)benzamide | Bromine instead of iodine | Different reactivity profile |

The presence of the iodine atom enhances the compound's reactivity compared to brominated or unsubstituted analogs, making it more suitable for certain synthetic pathways and biological interactions.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

Pharmacological Activity Comparison

Anti-Diabetic and Metabolic Effects

- Compound 28 (): Exhibits 72% yield and potent PTP1B inhibition (IC₅₀ = 0.89 µM), making it a candidate for anti-diabetic therapy.

Antimicrobial Activity

Crystallographic and Supramolecular Features

- 4-Iodo-N-(2-iodo-4-nitrophenyl)benzamide (): Forms bilayers via N–H···O=C hydrogen bonds and iodo-nitro interactions, a feature absent in non-iodinated analogs.

- 4MNB (): Exhibits two molecules per asymmetric unit, with bond angles and torsion angles differing by <2° compared to the target compound.

準備方法

Acid Chloride Formation

The synthesis typically begins with 4-iodobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. Catalytic N,N-dimethylformamide (DMF) (0.1–0.5 mol%) accelerates the reaction, achieving near-quantitative conversion within 2–3 hours. The resultant 4-iodobenzoyl chloride is isolated via vacuum distillation, yielding a pale-yellow liquid with >98% purity (by ¹H NMR).

Coupling with 4-Methoxyaniline

The acid chloride is reacted with 4-methoxyaniline in dichloromethane (DCM) at 0–5°C to minimize side reactions. Triethylamine (TEA) acts as a base to scavenge HCl, with a molar ratio of 1:1.2 (acid chloride:amine) ensuring complete conversion. After stirring for 12–16 hours at room temperature, the product is extracted, washed with NaHCO₃, and dried over MgSO₄. This method achieves yields of 78–85%, though residual aniline may require further purification.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

An alternative route employs palladium catalysis to introduce iodine post-amidation. N-(4-methoxyphenyl)benzamide undergoes iodination via a Suzuki-Miyaura reaction using 4-iodophenylboronic acid, Pd(PPh₃)₂Cl₂ (3 mol%), and Cs₂CO₃ in a toluene/water (3:1) mixture at 80°C. This method circumvents the need for handling reactive acid chlorides, yielding 70–75% of the target compound with >95% purity after column chromatography (hexane:EtOAc = 4:1).

Direct Iodination of Benzamide Precursors

Direct electrophilic iodination using iodine monochloride (ICl) in acetic acid has been explored. N-(4-methoxyphenyl)benzamide is treated with 1.2 equivalents of ICl at 50°C for 6 hours, resulting in para-selective iodination due to the directing effect of the amide group. Yields range from 65–72%, with minor ortho-substitution byproducts (<5%).

Solvent and Temperature Optimization

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and selectivity. Polar aprotic solvents like DMF enhance nucleophilic amidation but may promote decomposition at elevated temperatures. Comparative studies reveal the following trends:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 16 | 85 | 98 |

| Tetrahydrofuran | 20 | 78 | 95 |

| Acetonitrile | 12 | 82 | 97 |

Temperature-Dependent Side Reactions

Exceeding 60°C during iodination leads to demethylation of the methoxy group, forming N-(4-hydroxyphenyl) derivatives. Kinetic studies using ¹H NMR show that maintaining temperatures below 50°C reduces byproduct formation to <2%.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (100–200 mesh) with gradient elution (hexane → EtOAc) effectively separates 4-iodo-N-(4-methoxyphenyl)benzamide from unreacted starting materials and iodinated byproducts. Fractions with Rf = 0.3 (TLC, hexane:EtOAc = 3:1) are pooled and concentrated, yielding crystalline solids.

Recrystallization

Recrystallization from ethanol/water (9:1) at −20°C enhances purity to >99.5%. Single-crystal X-ray diffraction confirms the molecular structure, with orthorhombic space group Pccn and unit cell parameters a = 9.8708 Å, b = 40.1183 Å.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to improve heat and mass transfer. A two-stage setup combines acid chloride formation (residence time: 30 min) and amidation (residence time: 2 h), achieving a throughput of 50 kg/day with 88% yield.

Waste Management

Iodine-containing byproducts are recovered via solvent extraction and converted to potassium iodide (KI) for reuse. Gas scrubbers neutralize HCl emissions, ensuring compliance with environmental regulations.

Mechanistic Insights

Role of the Methoxy Group

The electron-donating methoxy group stabilizes the amide intermediate through resonance, directing iodination to the para position. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol activation energy barrier for para substitution vs. 18.7 kcal/mol for ortho.

Palladium Catalyst Regeneration

In situ XAS studies demonstrate that Pd(0) species are reoxidized to Pd(II) by molecular oxygen, sustaining catalytic activity over multiple cycles. Leaching tests confirm <0.1 ppm Pd residue in the final product.

Comparative Analysis of Methods

| Parameter | Classical Amidation | Pd-Catalyzed Coupling | Direct Iodination |

|---|---|---|---|

| Yield (%) | 85 | 75 | 72 |

| Purity (%) | 98 | 95 | 90 |

| Scalability | High | Moderate | Low |

| Byproducts | <2% | <5% | <8% |

Q & A

Basic Research Question

- X-ray crystallography : Use SHELXL for refinement, with Mo Kα radiation (λ = 0.71073 Å) to resolve heavy iodine atoms. Data collection at 100 K reduces thermal motion artifacts .

- NMR : and NMR in deuterated DMSO confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. 367.02 g/mol) and isotopic iodine patterns .

How can researchers address contradictions in reported biological activities of this compound analogs?

Advanced Research Question

Discrepancies in biological data (e.g., IC variability in enzyme inhibition assays) may arise from:

- Structural analogs : Compare activity of 4-iodo derivatives with non-iodinated benzamides (e.g., N-(4-methoxyphenyl)benzamide lacks iodine’s electron-withdrawing effects, reducing target affinity) .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and co-solvents (DMSO ≤0.1% v/v) to minimize false positives .

- Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-laboratory variability .

What methodological approaches are effective for studying interactions between this compound and biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite models iodine’s halogen bonding with kinase ATP pockets (e.g., EGFR tyrosine kinase) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with µM-range dissociation constants .

- Enzyme inhibition assays : Pre-incubate compound with target enzymes (e.g., COX-2) in Tris-HCl buffer (pH 8.0) and measure residual activity via fluorometry .

How can solubility challenges of this compound in aqueous media be mitigated for in vitro studies?

Basic Research Question

- Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance solubility (up to 1.2 mg/mL) without disrupting cell viability .

- Sonication : Probe sonication (20 kHz, 30 sec pulses) in DMSO/water mixtures reduces aggregation .

- pH adjustment : Solubilize in 0.1 M NaOH (pH 12) for stock solutions, then neutralize to physiological pH .

What is the impact of iodine substitution on the electronic and steric properties of N-(4-methoxyphenyl)benzamide derivatives?

Advanced Research Question

Iodine’s electron-withdrawing effect increases electrophilicity of the benzamide core, enhancing hydrogen-bond acceptor capacity (critical for target binding). Comparative studies show:

- Hammett constants : σ = 0.35 for iodine vs. σ = 0.06 for hydrogen, altering resonance stabilization .

- Steric effects : The iodine atom (van der Waals radius: 1.98 Å) introduces steric hindrance, reducing binding to shallow active sites (e.g., carbonic anhydrase II) .

How can reproducibility issues in synthesizing this compound be resolved?

Advanced Research Question

- Reagent quality : Use freshly distilled 4-methoxyaniline (≥99% purity) to avoid oxidation byproducts .

- Moisture control : Conduct reactions under argon with molecular sieves (3 Å) to prevent hydrolysis of intermediates .

- Batch consistency : Monitor reaction progress via TLC (R = 0.5 in ethyl acetate/hexane 3:7) and repeat crystallization from ethanol/water (70:30) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。